
(S)-Cyano(2-methylphenyl)methyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cyano(2-methylphenyl)methyl propanoate is an organic compound that belongs to the class of cyano esters. It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further substituted with a methyl group at the second position. The compound also contains a propanoate ester functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyano(2-methylphenyl)methyl propanoate typically involves the reaction of (S)-2-methylphenylacetonitrile with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Cyano(2-methylphenyl)methyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-Cyano(2-methylphenyl)methyl propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-Cyano(2-methylphenyl)methyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in various biochemical reactions. The ester functional group may also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropyl propanoate: An ester with a similar structure but lacking the cyano group.
Methyl propionate: A simpler ester with a propanoate group but without the phenyl and cyano substituents.
Uniqueness
(S)-Cyano(2-methylphenyl)methyl propanoate is unique due to the presence of both the cyano and ester functional groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
[(S)-cyano-(2-methylphenyl)methyl] propanoate |
InChI |
InChI=1S/C12H13NO2/c1-3-12(14)15-11(8-13)10-7-5-4-6-9(10)2/h4-7,11H,3H2,1-2H3/t11-/m1/s1 |
Clave InChI |
LFKQNXTZVKNUIY-LLVKDONJSA-N |
SMILES isomérico |
CCC(=O)O[C@H](C#N)C1=CC=CC=C1C |
SMILES canónico |
CCC(=O)OC(C#N)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
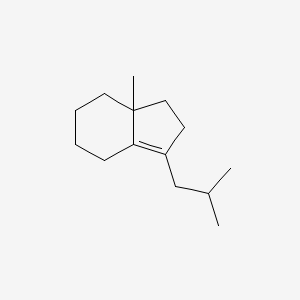
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)

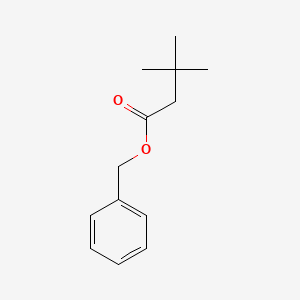
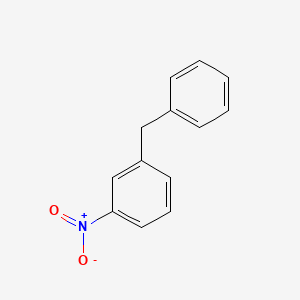
![(Z)-4-(4-chlorophenyl)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenylbut-3-en-1-ol](/img/structure/B13807672.png)
![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
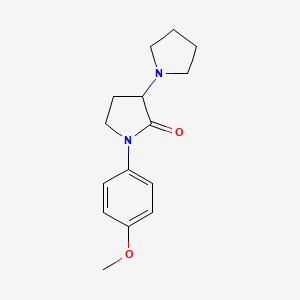

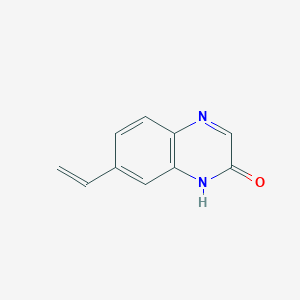
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,6-dimethylphenyl)-](/img/structure/B13807707.png)
